molecular formula C19H20O2 B2383150 (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one CAS No. 881885-06-9

(2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one

Cat. No.: B2383150
CAS No.: 881885-06-9
M. Wt: 280.367
InChI Key: GICYCDYLWNGKTP-JXMROGBWSA-N
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Description

(2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methoxy group on one phenyl ring and three methyl groups on the other phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methoxybenzaldehyde and 2,4,6-trimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the methoxy group or the double bond in the α,β-unsaturated carbonyl system.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or the double bond, converting it to a single bond.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Products may include carboxylic acids or epoxides.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology and Medicine

This compound may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties. It can be used in drug discovery and development to explore its potential therapeutic effects.

Industry

In industry, this compound can be used as an intermediate in the synthesis of dyes, fragrances, and other fine chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, participating in nucleophilic addition reactions with biological nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-hydroxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one
  • (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
  • (2E)-3-(4-methoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Uniqueness

The presence of the methoxy group and the trimethylphenyl group in (2E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one imparts unique electronic and steric properties

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-13-11-14(2)19(15(3)12-13)18(20)10-7-16-5-8-17(21-4)9-6-16/h5-12H,1-4H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICYCDYLWNGKTP-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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